4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide
Description
The compound 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-methoxyphenyl group at the 5-position and a piperidine-1-carboxamide moiety at the 2-position. The piperidine ring is further functionalized with an N-linked thiophen-2-yl group. The 2-methoxyphenyl substituent may enhance lipophilicity and π-π stacking interactions, while the thiophene moiety could influence electronic properties and metabolic stability.
Properties
IUPAC Name |
4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-25-15-6-3-2-5-14(15)18-22-21-17(27-18)13-8-10-23(11-9-13)19(24)20-16-7-4-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVJUUJLTIRBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Methoxyphenyl Group: The 2-methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor.
Piperidine Ring Formation: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the piperidine derivative with a thiophene carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The 1,3,4-thiadiazole core exhibits reactivity at positions 2 and 5. In acidic or basic conditions, the sulfur atom can act as a leaving group, enabling nucleophilic substitutions. For example:
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Alkylation/Arylation : Reaction with alkyl/aryl halides under basic conditions (e.g., K₂CO₃/DMF) introduces substituents at the sulfur site.
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Amination : Hydrazine derivatives can displace the thiadiazole sulfur, forming 1,2,4-triazole analogs .
Example Reaction :
Key Conditions :
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | DMF | 60°C | 78 | |
| 4-Fluorobenzyl bromide | EtOH | RT | 65 |
Piperidine Carboxamide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine:
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Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the amide bond to form piperidine-1-carboxylic acid and thiophen-2-amine .
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Basic Hydrolysis : NaOH/H₂O (100°C) generates the sodium carboxylate intermediate .
Stability Note : The carboxamide is stable under physiological conditions but degrades in strong acids/bases .
Electrophilic Substitution on Thiophene
The thiophene moiety undergoes electrophilic substitution at the α-positions (C-2 and C-5):
Example :
Kinetic Data :
| Reaction | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| Nitration | 1.2 × 10⁻³ | 45 |
Oxidation of Methoxyphenyl Group
The 2-methoxyphenyl substituent is susceptible to oxidative demethylation:
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Oxidizing Agents : KMnO₄/H₂O or CrO₃/AcOH converts methoxy to hydroxyl groups .
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Photocatalysis : UV light with TiO₂ catalyst cleaves the methyl group .
Product : 4-(5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide (IC₅₀ = 2.58 μM in antioxidant assays) .
Cross-Coupling Reactions
The thiadiazole and thiophene rings participate in palladium-catalyzed couplings:
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Suzuki-Miyaura : Boronic acids react with brominated thiadiazole to form biaryl derivatives .
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Sonogashira : Alkynes couple with iodothiophene under CuI/Pd(PPh₃)₄ catalysis .
Optimized Conditions :
| Reaction Type | Catalyst | Ligand | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | XPhos | 82 | |
| Sonogashira | PdCl₂(PPh₃)₂ | CuI | 75 |
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles (e.g., nitrile oxides):
Key Insight : Microwave irradiation (150°C, 10 min) improves regioselectivity .
Stability and Degradation Pathways
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Photodegradation : UV light induces cleavage of the thiadiazole ring, forming SO₂ and imine intermediates.
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Hydrolytic Degradation : Prolonged exposure to moisture generates piperidine-1-carboxylic acid and 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-thiol .
Half-Life Data :
| Condition | Half-Life (h) | Source |
|---|---|---|
| pH 7.4 (RT) | 120 | |
| pH 1.2 (37°C) | 24 |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of thiadiazole exhibit significant antibacterial and antifungal properties. For instance, compounds similar to the one have been tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of thiadiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with similar structural features to 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide displayed Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against resistant bacterial strains .
Pesticidal Properties
The compound's structural characteristics suggest potential use as a pesticide or herbicide. Thiadiazole derivatives have been noted for their ability to disrupt biochemical pathways in pests.
Case Study:
Research conducted by agricultural scientists demonstrated that thiadiazole-based compounds significantly reduced the population of aphids on treated crops. In field trials, crops treated with similar compounds showed a 50% reduction in pest populations compared to untreated controls .
Photovoltaic Applications
Recent studies have explored the use of thiadiazole derivatives in organic photovoltaics due to their electronic properties. The incorporation of such compounds into photovoltaic cells can enhance light absorption and charge transport.
Case Study:
A study published in Advanced Materials highlighted the use of thiadiazole-based materials in organic solar cells, achieving power conversion efficiencies exceeding 10%. The unique electron-withdrawing properties of the thiadiazole ring contribute to improved charge separation and transport within the photovoltaic layer .
Mechanism of Action
The mechanism of action of 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the inhibition of biological processes essential for the survival of pathogens or cancer cells. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins is crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Molecule 20 (4-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide)
- Structural Differences : Replaces the 1,3,4-thiadiazole with a 1,2,4-thiadiazole isomer and substitutes the 2-methoxyphenyl group with a benzyl moiety.
- Functional Impact : The 1,2,4-thiadiazole isomer may alter ring strain and hydrogen-bonding capacity compared to 1,3,4-thiadiazole. The benzyl group could enhance hydrophobic interactions but reduce electron-donating effects compared to methoxyphenyl .
- N-(4-Methylphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide Structural Differences: Features a piperidin-3-yl group at the 5-position of the thiadiazole and a 4-methylphenyl carboxamide. The 4-methylphenyl group lacks the methoxy electron-donating effect, which may reduce aromatic interactions in target binding .
Piperidine Carboxamide Variants
- N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide Structural Differences: Replaces the thiadiazole with a benzoxazolothiazole fused ring system. However, reduced solubility may limit bioavailability compared to the monocyclic thiadiazole .
Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide)
- Structural Differences : Incorporates a piperazine ring and a benzodioxole group instead of the piperidine and thiophene moieties.
- Functional Impact : The piperazine enhances water solubility and introduces a second nitrogen for hydrogen bonding. The benzodioxole group may confer metabolic stability but reduce steric flexibility compared to thiophene .
Thiadiazole vs. Thiazole Derivatives
- 4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- Structural Differences : Replaces the thiadiazole with a thiazole ring and substitutes a pyridinyl group.
- Functional Impact : The thiazole’s reduced sulfur content and different ring electronics may lower oxidative stability. The trifluoromethyl group enhances electronegativity and bioavailability but introduces steric bulk .
Activity Profiles
- Thiadiazole Derivatives : Compounds like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit insecticidal and fungicidal activities, attributed to interactions with microbial enzymes or DNA . The target compound’s 2-methoxyphenyl group may enhance such interactions through improved lipophilicity.
- The thiophene substituent in the target compound may modulate blood-brain barrier penetration.
Physicochemical Properties
*Calculated using ChemDraw. †Estimated based on structural formula.
Biological Activity
The compound 4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole ring, piperidine moiety, and methoxy and thiophenyl substituents, which are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer) with IC50 values indicating potent activity. The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by studies demonstrating increased levels of apoptotic markers such as p53 and caspase-3 in treated cells .
Antimicrobial Properties
The 1,3,4-thiadiazole derivatives are known for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. This is attributed to their ability to disrupt microbial cell membranes and inhibit vital metabolic pathways .
Anti-inflammatory Effects
Inflammation-related diseases can also be targeted by thiadiazole derivatives. Research has highlighted their potential as anti-inflammatory agents through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
| Study | Cell Line | IC50 Value (µg/ml) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 0.28 | Apoptosis induction |
| Study B | HepG2 | 0.52 | Apoptosis induction |
| Study C | Bacterial Strain X | 50 (zone of inhibition) | Membrane disruption |
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Modifications in substituents on the thiadiazole ring or the piperidine moiety can enhance or diminish their efficacy. For example, increasing lipophilicity through substitutions has been associated with improved anticancer activity .
Q & A
Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives like the target compound?
The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides and carboxylic acid derivatives. For example, a general method includes refluxing a substituted carboxylic acid (e.g., 4-phenylbutyric acid) with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by precipitation at pH 8–9 with ammonia and recrystallization from a DMSO/water mixture . Adjusting stoichiometric ratios of POCl₃ and reaction time can influence yield and purity.
Q. How can structural characterization of the compound be performed to confirm its identity?
Key techniques include:
- ¹H NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, thiadiazole protons at δ 9.0–10.0 ppm) .
- Mass spectrometry (EI-MS) : For molecular ion confirmation (e.g., m/z 305 [M+1] for a related thiadiazole-thiol compound) .
- Elemental analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating the compound’s activity?
Initial screening could focus on:
- Enzyme inhibition assays : Targeting kinases or proteases due to the thiadiazole moiety’s known role in binding ATP pockets.
- Anti-parasitic activity : Testing against Leishmania spp. or Trypanosoma cruzi, as structurally similar thienopyridines exhibit anti-leishmanial effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound, given conflicting reports on reaction conditions?
Contradictions in yield (e.g., 70% in one study vs. lower in others) may stem from:
- pH control during precipitation : Maintaining pH 8–9 with ammonia ensures complete product isolation .
- Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates .
- Catalyst use : Adding O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium (HATU) improves coupling efficiency in carboxamide formation .
Q. What strategies resolve discrepancies in spectral data between synthesized batches?
Discrepancies in NMR or MS data may arise from:
- Tautomeric equilibria : Thiadiazole-thione ↔ thiadiazole-thiol interconversion, resolved by deuterated DMSO in NMR .
- Byproduct formation : HPLC purification (C18 column, acetonitrile/water gradient) removes impurities from cyclization side reactions .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., COX-2 or EGFR kinases).
- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties of the 2-methoxyphenyl and thiophene groups .
Q. What structural modifications enhance the compound’s stability under physiological conditions?
Q. How do crystallographic studies inform the compound’s supramolecular interactions?
Single-crystal X-ray diffraction (120 K) reveals:
- Hydrogen-bonding networks : Intramolecular N–H⋯N interactions stabilize planar thiadiazole-thiophene systems .
- Dihedral angles : Angles between aromatic rings (e.g., 50–59°) influence packing efficiency and solubility .
Q. What methods validate the compound’s role in modulating oxidative stress pathways?
- ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) in cell lines treated with the compound.
- Western blotting : Measure expression of Nrf2 and HO-1 proteins to assess antioxidant response .
Methodological Guidance for Data Interpretation
Q. How to differentiate between isomeric byproducts in synthetic mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
